molecular formula C10H13BrN2O2 B12433750 Methyl 3-[(5-bromopyridin-2-yl)(methyl)amino]propanoate

Methyl 3-[(5-bromopyridin-2-yl)(methyl)amino]propanoate

Cat. No.: B12433750
M. Wt: 273.13 g/mol
InChI Key: ATCFHCKPXGMGMY-UHFFFAOYSA-N
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Description

Methyl 3-[(5-bromopyridin-2-yl)(methyl)amino]propanoate is a chemical compound with the molecular formula C11H14BrN2O2 It is a derivative of pyridine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(5-bromopyridin-2-yl)(methyl)amino]propanoate typically involves the reaction of 5-bromopyridine-2-amine with methyl 3-bromopropanoate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a suitable temperature to complete the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents is crucial to achieve the desired quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(5-bromopyridin-2-yl)(methyl)amino]propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Methyl 3-[(5-bromopyridin-2-yl)(methyl)amino]propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-[(5-bromopyridin-2-yl)(methyl)amino]propanoate involves its interaction with specific molecular targets. The bromine atom in the pyridine ring can participate in halogen bonding, while the amino group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-[(5-chloropyridin-2-yl)(methyl)amino]propanoate
  • Methyl 3-[(5-fluoropyridin-2-yl)(methyl)amino]propanoate
  • Methyl 3-[(5-iodopyridin-2-yl)(methyl)amino]propanoate

Uniqueness

Methyl 3-[(5-bromopyridin-2-yl)(methyl)amino]propanoate is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This property can influence the compound’s reactivity and interactions with biological targets, making it distinct from its chloro, fluoro, and iodo analogs .

Properties

Molecular Formula

C10H13BrN2O2

Molecular Weight

273.13 g/mol

IUPAC Name

methyl 3-[(5-bromopyridin-2-yl)-methylamino]propanoate

InChI

InChI=1S/C10H13BrN2O2/c1-13(6-5-10(14)15-2)9-4-3-8(11)7-12-9/h3-4,7H,5-6H2,1-2H3

InChI Key

ATCFHCKPXGMGMY-UHFFFAOYSA-N

Canonical SMILES

CN(CCC(=O)OC)C1=NC=C(C=C1)Br

Origin of Product

United States

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